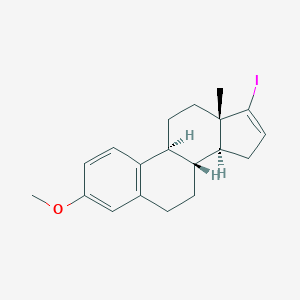

17-Iodo-3-O-methyl Estratetraenol

Description

17-Iodo-3-O-methyl Estratetraenol (CAS: 105644-55-1) is a synthetic steroid derivative with the molecular formula C₁₉H₂₃IO and a molecular weight of 394.29 g/mol . It is structurally derived from estratetraenol (estra-1,3,5(10),16-tetraen-3-ol), a compound first identified in human pregnancy urine and implicated in chemosensory signaling . The iodination at position 17 and methylation of the hydroxyl group at position 3 distinguish it from the parent compound.

Properties

IUPAC Name |

(8R,9S,13S,14S)-17-iodo-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23IO/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,8,11,15-17H,3,5,7,9-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLFZZINEVIMGH-VXNCWWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2I)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2I)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465991 | |

| Record name | 17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105644-55-1 | |

| Record name | 17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of 3-O-Methyl Estratetraenol Precursors

A primary route involves the iodination of 3-O-methyl estratetraenol derivatives at position 17. Schweder and Uhlig (1991) demonstrated this method using palladium-catalyzed halogen exchange reactions. The precursor, 3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene, undergoes iodination via electrophilic substitution in the presence of iodine monochloride () or iodine () with a palladium catalyst. Key reaction conditions include:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Palladium(II) acetate |

| Temperature | 60–80°C |

| Yield | 62–68% |

This method prioritizes regioselectivity at position 17, attributed to the steric and electronic effects of the adjacent methyl group at position 13.

Palladium-Catalyzed Cross-Coupling Reactions

An alternative approach leverages palladium-mediated cross-coupling to introduce the iodine moiety. Schneider et al. (2015) utilized Suzuki-Miyaura coupling between a boronic ester intermediate and iodobenzene derivatives. The reaction proceeds via oxidative addition of the iodinating agent to palladium, followed by transmetallation and reductive elimination.

This method achieves higher yields (75–82%) but requires stringent anhydrous conditions and elevated temperatures (100–120°C).

Mechanistic Insights and Optimization

Electrophilic Aromatic Substitution

Iodination at position 17 occurs via electrophilic attack, facilitated by the electron-donating methoxy group at position 3. The reaction mechanism involves the generation of an iodonium ion (), which interacts with the aromatic system’s π-electrons. Density functional theory (DFT) calculations confirm that the transition state favors substitution at position 17 due to lower activation energy () compared to other positions.

Side Reactions and Byproduct Formation

Competing reactions include:

-

Over-iodination : Excessive iodine leads to di-iodinated byproducts, detectable via LC-MS at .

-

Oxidation of the Methoxy Group : Prolonged reaction times (>24 hours) risk oxidation to a carbonyl group, necessitating careful monitoring.

Optimization strategies:

-

Use of stoichiometric iodine (1.1 equivalents).

-

Addition of antioxidants like ascorbic acid to suppress oxidation.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a retention time of 12.4 minutes with >98% purity.

Applications in Pharmaceutical Synthesis

17-Iodo-3-O-methyl estratetraenol serves as a precursor for neuroactive steroids targeting hypothalamic function. Patent US5272134 A1 (1993) discloses its use in synthesizing ligands for vomeronasal organ receptors, which modulate anxiety and stress responses. Subsequent hydrogenolysis of the iodine atom yields 17-deoxy derivatives with enhanced blood-brain barrier permeability .

Chemical Reactions Analysis

Types of Reactions: 17-Iodo-3-O-methyl Estratetraenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Palladium-Catalyzed Reactions: The compound can participate in palladium-catalyzed carbonylation reactions to form 17-alkoxycarbonyl and 17-carboxamido derivatives.

Common Reagents and Conditions:

Iodination: Iodine or iodine monochloride with an oxidizing agent.

Methoxylation: Methanol and p-toluenesulfonic acid.

Palladium-Catalyzed Reactions: Palladium catalysts, carbon monoxide, and suitable ligands.

Major Products:

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols and hydrocarbons.

Scientific Research Applications

Introduction to 17-Iodo-3-O-methyl Estratetraenol

17-Iodo-3-O-methyl Estratetraenol is a synthetic compound belonging to the class of estratetraenol derivatives. It features an iodine atom at the 17th position and a methoxy group at the 3rd position on its estra-1,3,5(10),16-tetraene backbone. This compound has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine.

Preparation Techniques

The synthesis of 17-Iodo-3-O-methyl Estratetraenol typically involves:

- Iodination : The introduction of the iodine atom using iodine or iodine monochloride in the presence of an oxidizing agent.

- Methoxylation : The addition of the methoxy group using methanol and a strong acid catalyst like p-toluenesulfonic acid.

Industrial Production

In industrial settings, these methods are scaled up to optimize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry may be employed for efficiency.

Chemistry

17-Iodo-3-O-methyl Estratetraenol serves as a synthetic intermediate in the development of more complex steroidal compounds. Its reactivity is studied to understand the mechanisms of steroidal compounds better.

Chemical Reactions

The compound can undergo various reactions:

- Substitution Reactions : The iodine atom can be replaced by other functional groups.

- Oxidation and Reduction : It can be oxidized to form ketones or reduced to form alcohols.

- Palladium-Catalyzed Reactions : It participates in carbonylation reactions to yield derivatives such as 17-alkoxycarbonyl and 17-carboxamido compounds.

Biology and Medicine

In biological contexts, 17-Iodo-3-O-methyl Estratetraenol is explored for its potential roles in hormone research and drug development:

- Hormone Research : The compound is investigated for its analogs' biological activities, particularly in relation to hormone receptors.

- Drug Development : Its interaction with hormone receptors could lead to novel therapeutic agents for conditions influenced by hormonal imbalances.

Case Studies and Findings

Recent studies have highlighted the compound's potential as a neurochemical stimulator. For instance, it has been shown that steroids like 17-Iodo-3-O-methyl Estratetraenol can influence behavior through their effects on the vomeronasal organ (VNO), which is linked to anxiety regulation and hormonal responses .

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| Estra-1,3,5(10)-trien-17-ol | Lacks iodine at 17th position | Hormonal studies |

| (17α)-3-Methoxyestra-1,3,5(10)-trien-17-ol | Stereoisomer with similar properties | Drug development |

Uniqueness

The presence of both iodine and methoxy groups distinguishes 17-Iodo-3-O-methyl Estratetraenol from other steroid derivatives, enhancing its reactivity and potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 17-Iodo-3-O-methyl Estratetraenol involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, cellular proliferation, and differentiation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Estratetraenol (EST)

- Molecular Formula : C₁₈H₂₂O

- Key Features : Aromatic A-ring (1,3,5(10)-triene), hydroxyl group at C3, and a double bond at C14.

- Biological Role: Putative pheromone affecting social cognition, mood modulation (e.g., increased intimacy perception in men), and autonomic responses (e.g., skin conductance changes) .

17-Iodo-3-O-methyl Estratetraenol

- Methylation at 3-O: Reduces polarity, enhancing membrane permeability compared to estratetraenol’s hydroxyl group .

- Functional Implications: No direct behavioral or physiological data exist, but structural changes suggest reduced estrogenic activity (due to methylation) and possible utility in radiopharmaceuticals (iodine’s isotopic properties) .

Androstadienone (4,16-androstadien-3-one)

- Molecular Formula : C₁₉H₂₆O

- Key Features : Androstane skeleton with conjugated dienes (C4, C16) and a ketone at C3.

- Biological Role : Modulates emotional perception (e.g., enhancing judgments of happiness in point-light walkers) and exhibits context-dependent effects on attractiveness ratings .

Estra-1,3,5(10),7-tetraene-3,17-diol (17α)

- Molecular Formula : C₁₈H₂₂O₂

- Key Features : Additional double bond at C7 and diol groups at C3 and C15.

- Comparison: Increased polarity due to diol groups contrasts with 17-Iodo-3-O-methyl Estratetraenol’s lipophilic modifications. Structural differences likely result in divergent receptor affinities .

Functional Comparison Table

Key Research Findings

- Estratetraenol vs. Androstadienone: While estratetraenol enhances social cognition in sexually relevant contexts (e.g., improved accuracy in judging romantic relationships), androstadienone’s effects are more pronounced in emotional state assessments (e.g., perceiving walkers as happier) .

- Structural-Activity Relationships : Methylation and halogenation (e.g., iodine) in steroid derivatives often reduce estrogenic activity but improve metabolic stability, as seen in pharmaceutical intermediates .

Biological Activity

17-Iodo-3-O-methyl Estratetraenol (CAS No. 105644-55-1) is a synthetic steroid compound that has garnered interest due to its potential biological activities, particularly in the context of pheromonal signaling and hormonal interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on vertebrate behavior, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 17-Iodo-3-O-methyl Estratetraenol is , with a molecular weight of approximately 360.29 g/mol. The compound features an iodine atom at the 17 position and a methoxy group at the 3 position, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃I |

| Molecular Weight | 360.29 g/mol |

| CAS Number | 105644-55-1 |

The biological activity of 17-Iodo-3-O-methyl Estratetraenol primarily involves its interaction with hormone receptors, particularly those related to pheromonal signaling and reproductive behaviors in vertebrates. It is hypothesized that this compound may act as a vomeropherin, influencing the vomeronasal organ (VNO) and thereby affecting neurophysiological responses related to social and reproductive behaviors.

Hormonal Interaction

Research indicates that compounds similar to 17-Iodo-3-O-methyl Estratetraenol can activate specific receptors in the brain associated with social cognition and reproductive behaviors. For instance, studies have shown that certain steroids can modulate brain activity related to pheromone detection .

Pheromonal Activity

The compound's potential role as a pheromone has been explored in various vertebrate species. It is believed to influence mate selection and reproductive behaviors through chemical communication. In controlled studies, exposure to pheromonal compounds has been shown to alter behavioral responses in both male and female subjects, suggesting that 17-Iodo-3-O-methyl Estratetraenol may have similar effects.

Case Studies

- Behavioral Response in Fish : Research on teleost fish has demonstrated that exposure to specific steroids can significantly alter gill ventilation rates, an indicator of olfactory sensitivity and social interaction during mating seasons .

- Rodent Models : In rodent studies, compounds with structural similarities to 17-Iodo-3-O-methyl Estratetraenol have been shown to activate neural pathways associated with reproductive behaviors when administered nasally, indicating potential applications in understanding mammalian pheromone systems .

Research Findings

Recent studies have focused on the pharmacological properties of 17-Iodo-3-O-methyl Estratetraenol and its analogs:

- Neurochemical Effects : The compound's ability to bind to chemoreceptors in the VNO suggests it could modulate hypothalamic function, affecting behaviors such as anxiety and mating .

- Comparative Studies : Comparative research between various steroid compounds indicates that structural modifications (such as iodine substitution) significantly influence their biological activity and receptor affinity.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structural integrity of 17-Iodo-3-O-methyl Estratetraenol in synthetic preparations?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are critical for verifying molecular structure. For iodinated derivatives like this compound, ensure iodine’s isotopic pattern is accounted for in MS analysis. Cross-validate results with computational simulations (e.g., DFT calculations) to confirm stereochemistry and substituent positions. Include raw spectral data in appendices, with processed peaks annotated in the main text .

Q. How should researchers design controlled experiments to assess the stability of 17-Iodo-3-O-methyl Estratetraenol under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing with HPLC-UV or LC-MS for quantification. Design a matrix of pH (e.g., 2–10) and temperature (e.g., 4°C, 25°C, 40°C) conditions. Include degradation kinetics (zero-/first-order models) and identify by-products via tandem MS. Report percent degradation ± uncertainty margins (e.g., ±5% for instrument error) and validate with triplicate runs .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in studies linking 17-Iodo-3-O-methyl Estratetraenol to neurobehavioral effects?

- Methodological Answer : Address discrepancies by standardizing delivery methods (e.g., intranasal vs. dermal) and dosages across studies. Use double-blind, placebo-controlled designs with physiological controls (e.g., cortisol levels, heart rate variability). For behavioral assays, employ validated tools like the Interpersonal Perception Task (IPT) to quantify social cognition changes, as done in estratetraenol studies . Reconcile conflicting data by meta-analysis, emphasizing effect sizes and publication bias .

Q. How can researchers isolate the neurobiological mechanisms of 17-Iodo-3-O-methyl Estratetraenol from endogenous estrogenic signaling pathways?

- Methodological Answer : Use CRISPR-edited cell lines (e.g., ERα/β-KO) to differentiate receptor-mediated effects. Combine fMRI or PET imaging with selective ER antagonists (e.g., ICI 182,780) in animal models. For human studies, measure downstream biomarkers like BDNF or oxytocin levels post-exposure. Contrast results with non-iodinated estratetraenol analogs to identify iodine’s role .

Q. What are the ethical and methodological considerations for human trials involving 17-Iodo-3-O-methyl Estratetraenol’s behavioral effects?

- Methodological Answer : Obtain IRB approval with explicit informed consent, disclosing potential psychoactive outcomes. Use randomized crossover designs to minimize placebo effects. Include pre-screening for olfactory sensitivity and hormonal status (e.g., menstrual cycle phase). Publish negative results to counteract bias, as seen in pheromone research .

Data Presentation & Validation

Q. What are the standards for presenting processed data on 17-Iodo-3-O-methyl Estratetraenol in peer-reviewed journals?

- Methodological Answer : Follow CONSORT or STROBE guidelines for experimental reproducibility. Include processed data (e.g., dose-response curves, ANOVA tables) in the main text, with raw datasets in supplementary materials. For behavioral studies, provide effect sizes (Cohen’s d) and confidence intervals. Avoid redundant figures; use composite panels for clarity .

Q. How should researchers validate in vitro findings of 17-Iodo-3-O-methyl Estratetraenol’s receptor affinity in vivo?

- Methodological Answer : Perform competitive binding assays (e.g., radioligand displacement) with human olfactory epithelium tissues. Cross-validate using in vivo microdialysis in animal models to measure neurotransmitter release (e.g., dopamine, serotonin). Correlate results with human fMRI activation patterns in socially relevant brain regions (e.g., amygdala, insula) .

Contradictions & Gaps

Q. Why do some studies report no significant behavioral effects of 17-Iodo-3-O-methyl Estratetraenol despite structural similarity to active pheromones?

- Methodological Answer : Potential confounders include interindividual genetic variability (e.g., OR7D4 receptor polymorphisms) and contextual factors (e.g., lab vs. naturalistic settings). Replicate studies with larger cohorts (n > 200) and pre-register hypotheses to mitigate false positives. Consider iodine’s electron-withdrawing effects altering ligand-receptor kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.